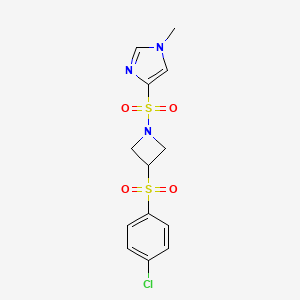

![molecular formula C11H13BrN2 B2671065 8-Bromo-2-butan-2-ylimidazo[1,2-a]pyridine CAS No. 1548310-03-7](/img/structure/B2671065.png)

8-Bromo-2-butan-2-ylimidazo[1,2-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

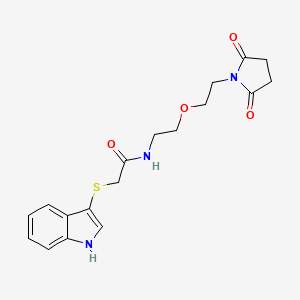

“8-Bromo-2-butan-2-ylimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1548310-03-7 . It has a molecular weight of 253.14 and is recognized as a fused bicyclic 5–6 heterocycle . It is also known by its IUPAC name, 8-bromo-2-(sec-butyl)imidazo[1,2-a]pyridine .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as “this compound”, has been achieved through various strategies including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecule is planar, showing a dihedral angle between the phenyl and the imidazo[1,2-a]pyridine rings . An intramolecular C—H N hydrogen bond with an S(5) ring motif is present .Chemical Reactions Analysis

The reaction of this compound proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure and provides the shared intermediate .Physical And Chemical Properties Analysis

The compound is an oil at room temperature . Its InChI Code is 1S/C11H13BrN2/c1-3-8(2)10-7-14-6-4-5-9(12)11(14)13-10/h4-8H,3H2,1-2H3 .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Antimicrobial Activity

One study focused on the synthesis and structure elucidation of new 6-bromo-imidazo[4,5-b]pyridine derivatives, aiming to explore their potential as tyrosyl-tRNA synthetase inhibitors. Theoretical calculations and molecular docking studies were conducted, revealing significant binding affinities and suggesting potential antimicrobial applications (Jabri et al., 2023).

Corrosion Inhibition

Another research direction is the evaluation of imidazo[4,5-b]pyridine derivatives as corrosion inhibitors for mild steel in acidic environments. This study combined chemical, electrochemical, quantum, and surface analysis techniques to demonstrate high inhibition performance, showcasing the application of these compounds in protecting industrial materials (Saady et al., 2021).

Solid-Phase Synthesis

The solid-phase synthesis of imidazo[1,2-a]pyridines and related compounds offers a streamlined approach to constructing these heterocycles, critical for drug discovery and development processes. This methodology facilitates the rapid assembly of diverse molecular libraries, underlining the importance of imidazo[1,2-a]pyridine scaffolds in medicinal chemistry (Kazzouli et al., 2003).

Catalytic Applications

Further research highlights the copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides, demonstrating the utility of these compounds in catalysis and organic synthesis. This process exemplifies the functional group tolerance and mild conditions favorable for synthesizing biologically active molecules (Zhou et al., 2016).

Therapeutic Agents

Imidazo[1,2-a]pyridine derivatives are also noted for their broad range of applications in medicinal chemistry, including as anticancer, antimicrobial, and antiviral agents. The scaffold's presence in various marketed preparations underscores its significance in drug design and pharmacology (Deep et al., 2016).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-bromo-2-butan-2-ylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-3-8(2)10-7-14-6-4-5-9(12)11(14)13-10/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGAQFIAZHFUOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CN2C=CC=C(C2=N1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

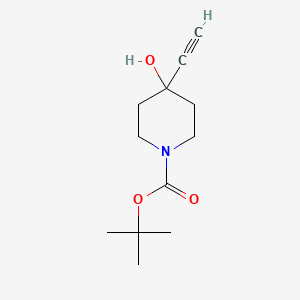

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylbutanamide](/img/structure/B2670984.png)

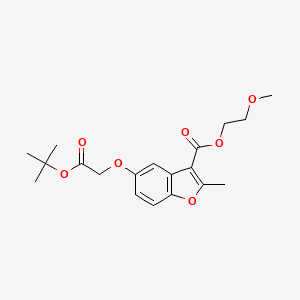

![5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2670987.png)

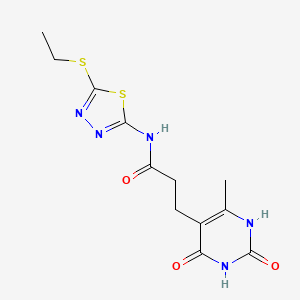

![7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B2670996.png)

![Dimethyl 5-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]benzene-1,3-dicarboxylate](/img/structure/B2671001.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2671002.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2671005.png)